N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a synthetic compound belonging to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolopyrazine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: This step often starts with the reaction of enaminonitriles with hydrazides under microwave irradiation, which facilitates the formation of the triazolopyrazine ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial and anticancer agent
Biological Studies: The compound is used in studies investigating its interaction with various biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrazine core can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application, such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole ring but are fused with a pyridine ring instead of a pyrazine ring.
Uniqueness
N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is unique due to its specific functional groups, which confer distinct biological activities and potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry research.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-3-23-11-6-4-10(5-7-11)17-14(21)12-13-15(22)16-9(2)8-20(13)19-18-12/h4-8H,3H2,1-2H3,(H,16,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPXVXNFCIRZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.